

Application Note: Analytical Characterization of 2-Bromo-2-cyanoacetamide (BCA)

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Compound of Interest

Compound Name: 2-Bromo-2-cyanoacetamide

CAS No.: 1113-55-9

Cat. No.: B075607

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Executive Summary & Chemical Identity[1][2]

2-Bromo-2-cyanoacetamide (CAS: 1113-55-9) is a bifunctional building block containing a nitrile, a primary amide, and an alpha-bromine. Its high electrophilicity makes it valuable for synthesizing oxazoles and imidazoles but presents significant stability challenges during analysis.

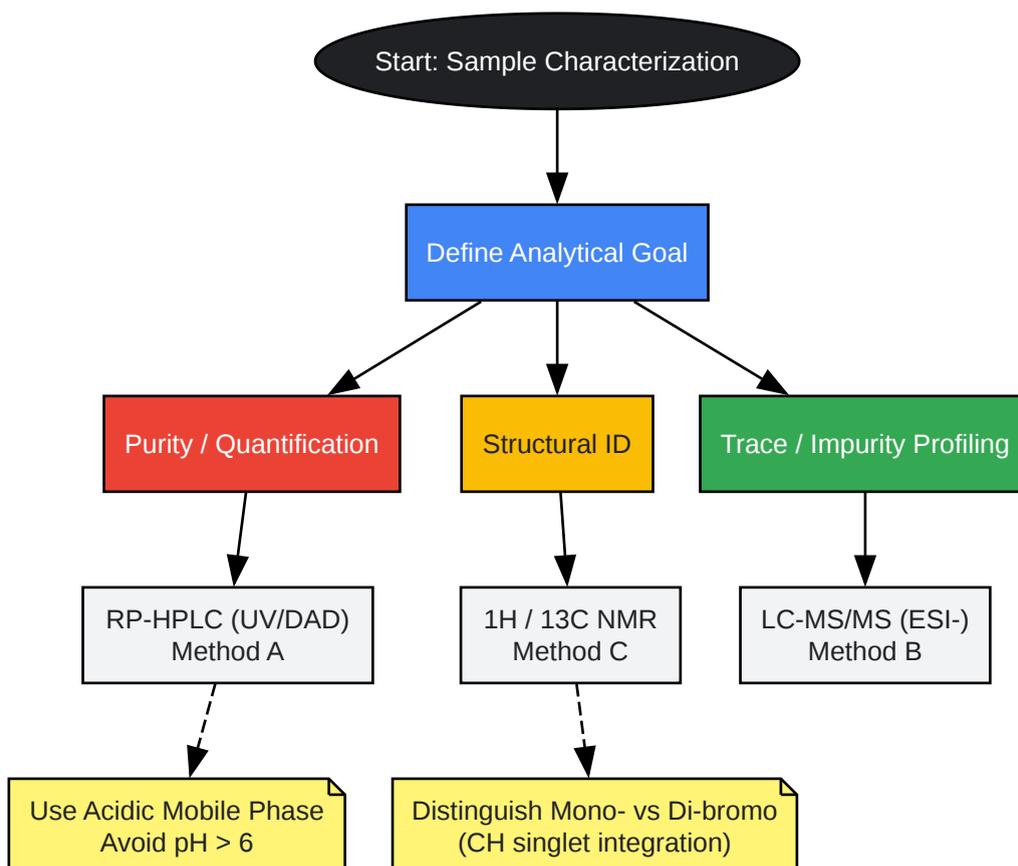
Key Analytical Challenges:

- **Thermal Instability:** Susceptible to dehydrobromination at high temperatures (avoid standard GC inlets).
- **Hydrolytic Sensitivity:** Rapidly degrades in alkaline pH to cyanoacetamide and oxalic acid derivatives.
- **Detection:** Lacks a strong chromophore; requires low-UV detection (210–220 nm).

Property	Specification
Formula	
MW	162.97 g/mol
Solubility	Soluble in MeOH, ACN, DMSO; Sparingly soluble in water.
Reactivity	Strong electrophile (reacts with thiols/amines).

Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate technique based on the analytical goal.



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Figure 1: Analytical strategy for BCA characterization. Note the critical requirement for acidic conditions in liquid chromatography.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[3]

Objective: Quantitative purity assessment and stability monitoring. Principle: Reverse-phase separation using an acidic mobile phase to suppress amide ionization and prevent hydrolysis.

Protocol Parameters

Parameter	Setting / Description
Column	C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Vol	5–10 μ L
Detection	UV @ 215 nm (primary), 254 nm (secondary)
Column Temp	30°C (Do not exceed 40°C)

Gradient Program

- 0–2 min: 5% B (Isocratic hold for polar impurities)
- 2–10 min: 5%
60% B (Linear gradient)
- 10–12 min: 60%
95% B (Wash)
- 12.1 min: Return to 5% B (Re-equilibration)

Critical Technical Insight (Causality)

- Why Acidic Phase? BCA contains an electron-withdrawing nitrile and bromine alpha to the amide. At neutral or basic pH, the -proton becomes highly acidic (estimated ~10-11), facilitating rapid hydrolysis or dimerization. Phosphoric acid maintains the molecular form.
- Why 215 nm? The compound lacks extensive conjugation. The amide and nitrile transitions are best observed in the low UV range.

Method B: LC-MS/MS for Impurity Profiling

Objective: Identification of degradation products (Cyanoacetamide) and over-brominated byproducts (DBNPA). Instrumentation: Triple Quadrupole or Q-TOF with Electrospray Ionization (ESI).

Protocol Configuration

- Ionization Mode: Negative Mode (ESI-). Halogenated amides often ionize better in negative mode via deprotonation.
- Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid or Ammonium Formate (volatile buffer required for MS).

Diagnostic Ions (m/z)

Compound	Structure	Parent Ion (ESI-)	Key Fragment
BCA (Target)		160.9 / 162.9 (1:1 ratio)	79/81 ()
Cyanoacetamide		83.0	40 (CN group)
DBNPA		238.8 / 240.8 / 242.8	79/81 ()

Data Interpretation: Look for the characteristic 1:1 isotopic pattern of bromine in the parent ion. If the pattern is 1:2:1, the sample is contaminated with the di-bromo analog (DBNPA).

Method C: NMR Spectroscopy (Structural Validation)

Objective: Definitive structural confirmation, specifically to distinguish **2-Bromo-2-cyanoacetamide** from its precursors.

Sample Preparation[1][3][4]

- Solvent: DMSO-
is preferred.
may be used but solubility can be limited.
- Concentration: ~10 mg/mL.
- Tube: 5 mm high-quality NMR tube.

Spectral Expectations (NMR, 400 MHz)

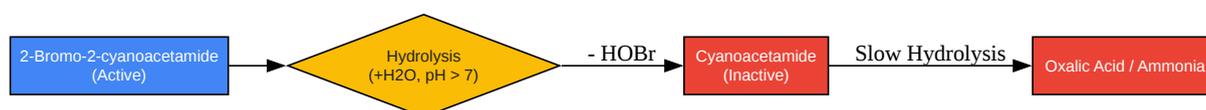
Signal (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.8 - 8.2	Broad Singlets	2H		Amide protons (exchangeable).
5.6 - 5.9	Singlet	1H		The Diagnostic Peak.

Validation Logic:

- BCA vs. Cyanoacetamide: Cyanoacetamide () will show a singlet at ~3.6 ppm integrating for 2H. BCA shows a downfield shift to ~5.8 ppm integrating for 1H due to the electronegative bromine.
- BCA vs. DBNPA: DBNPA () has no methine proton. If the singlet at 5.6-5.9 ppm is absent, but the amide protons remain, the sample is likely the di-bromo species.

Stability & Degradation Pathway

Understanding the degradation is vital for handling. BCA degrades primarily via hydrolysis and debromination.



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Figure 2: Simplified degradation pathway in aqueous alkaline environments.

Handling Protocol:

- Store solid material at 2–8°C, protected from light (amber vials).

- Prepare analytical stock solutions in Acetonitrile rather than water.
- For aqueous dilutions, use the HPLC mobile phase (acidified) immediately before injection.

References

- PubChem. (2023). **2-Bromo-2-cyanoacetamide** Compound Summary (CID 263631).[1] National Library of Medicine. [[Link](#)]
- European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2,2-Dibromo-2-cyanoacetamide (Related Analog).[2][3][[Link](#)]
- Burk, G. A. (1970). Preparation of **2-bromo-2-cyanoacetamide**. [2][3][4][5][6] U.S. Patent 3,488,734.[2]
- Douša, M., et al. (2016).[7] A novel approach for HPLC determination of 2-cyanoacetamide using derivatization procedure.[7][8] Journal of Pharmaceutical and Biomedical Analysis.[7] [[Link](#)]

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Sources

- 1. 2-Bromo-2-cyanoacetamide | C₃H₃BrN₂O | CID 263631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]
- 3. CN101993391A - Method for preparing 2,2-dibromo-2-cyanoacetamide - Google Patents [patents.google.com]
- 4. 2-Bromo-2-cyanoacetamide , 95% , 1113-55-9 - CookeChem [cookechem.com]
- 5. 2,2-dibromo-2-cyanoacetamide - Analysis WATER - Analytice [analytice.com]
- 6. 2-Bromo-2-cyanoacetamide | High-Purity Reagent [benchchem.com]

- [7. daneshyari.com \[daneshyari.com\]](https://daneshyari.com)
- [8. A novel approach for HPLC determination of 2-cyanoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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